Antiproliferative Activity Profile of 3-Methyl-1-benzofuran Derivatives Against Non-Small Cell Lung Cancer (NSCLC) Cell Lines
While direct activity data for (3-methyl-1-benzofuran-7-yl)methanol is not yet published, its core 3-methyl-1-benzofuran scaffold has been evaluated in multiple studies against NSCLC cell lines, providing a class-level benchmark. For instance, a series of 3-methyl-1-benzofuran derivatives exhibited antiproliferative activity against A549 and NCI-H23 cell lines with IC50 values ranging from 1.48–47.02 µM and 0.49–68.9 µM, respectively [1]. In a separate study, 3-methyl-1-benzofuran-7-carboxamide derivatives (which share the 7-position functionalization motif with the target compound) showed IC50 values <9.3 µM against NSCLC-N6 and A549 cell lines [2]. These data establish the 3-methyl-1-benzofuran core as a viable scaffold for anticancer development, and the 7-hydroxymethyl group in the target compound offers a unique synthetic handle for further optimization compared to the carboxamide series.
| Evidence Dimension | In vitro antiproliferative activity |
|---|---|
| Target Compound Data | Not directly reported; class-level IC50 range: 1.48–47.02 µM (A549) and 0.49–68.9 µM (NCI-H23) for related 3-methyl-1-benzofurans |
| Comparator Or Baseline | 3-methyl-1-benzofuran-7-carboxamide derivatives (IC50 <9.3 µM against NSCLC-N6 and A549) |
| Quantified Difference | Target compound represents an unexplored hydroxymethyl analog; potency may differ due to hydrogen bonding capacity of primary alcohol vs. carboxamide |
| Conditions | A549 (wild-type p53) and NCI-H23 (mutant p53) NSCLC cell lines; MTT assay, 48-72h exposure |
Why This Matters
This class-level activity confirms the 3-methyl-1-benzofuran scaffold is active in NSCLC models, while the 7-hydroxymethyl group provides a distinct vector for SAR exploration not available in the carboxamide series.
- [1] Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987–999. https://doi.org/10.1080/14756366.2021.1925264 View Source
- [2] Bazin, M. A., et al. (2013). Synthesis and antiproliferative activity of benzofuran-based analogs of cercosporamide against non-small cell lung cancer cell lines. European Journal of Medicinal Chemistry, 69, 823–832. https://doi.org/10.1016/j.ejmech.2013.09.013 View Source
